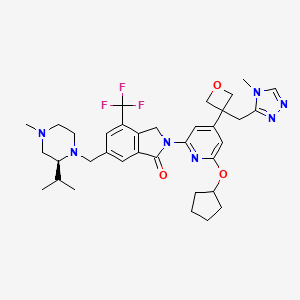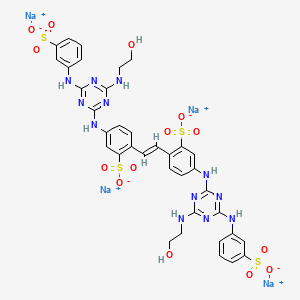
Antibacterial agent 186
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound has shown significant promise in the field of antibacterial research due to its unique properties and effectiveness against resistant bacterial strains.
Vorbereitungsmethoden
The synthesis of antibacterial agent 186 involves several steps, typically starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route often includes the use of arylurea derivatives, which are known for their antibacterial activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Antibacterial agent 186 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its antibacterial properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 186 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of arylurea derivatives.
Biology: Investigated for its effects on bacterial biofilm formation and its potential to disrupt existing biofilms.
Medicine: Explored as a potential treatment for infections caused by multidrug-resistant Staphylococcus epidermidis.
Wirkmechanismus
The mechanism of action of antibacterial agent 186 involves its interaction with bacterial cell membranes and biofilms. The compound disrupts the biofilm matrix, making the bacteria more susceptible to antibacterial agents. It also interferes with essential bacterial processes, leading to cell death. The specific molecular targets and pathways involved in its action are still under investigation, but it is believed to affect the integrity and function of bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 186 is unique in its ability to target biofilm-producing strains of Staphylococcus epidermidis. Similar compounds include:
Daptomycin: Another antibacterial agent known for its activity against biofilm-producing bacteria.
Linezolid: Effective against multidrug-resistant bacterial strains but with a different mechanism of action.
Tigecycline: A broad-spectrum antibiotic with activity against a wide range of bacteria, including resistant strains . This compound stands out due to its specific antibiofilm properties and its potential for use in treating infections that are difficult to manage with other antibiotics.
Eigenschaften
Molekularformel |
C26H27ClF3N3O2S |
|---|---|
Molekulargewicht |
538.0 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[1-[3-thiophen-2-yl-3-[4-(trifluoromethyl)phenoxy]propyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C26H27ClF3N3O2S/c27-19-3-1-4-21(17-19)32-25(34)31-20-10-13-33(14-11-20)15-12-23(24-5-2-16-36-24)35-22-8-6-18(7-9-22)26(28,29)30/h1-9,16-17,20,23H,10-15H2,(H2,31,32,34) |
InChI-Schlüssel |
SSQKZUFKRPRELW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)CCC(C3=CC=CS3)OC4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)




![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)




![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
